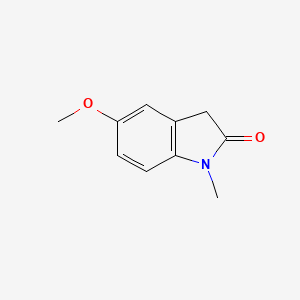

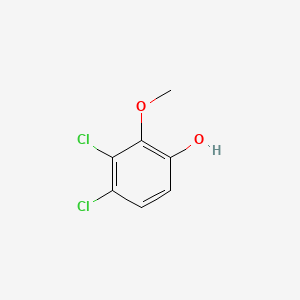

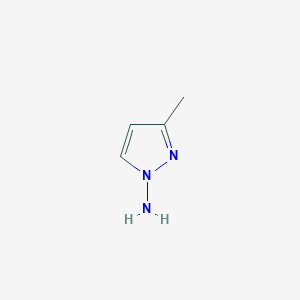

![molecular formula C7H6N4O B3358033 Imidazo[1,2-a]pyrazine-2-carboxamide CAS No. 77124-59-5](/img/structure/B3358033.png)

Imidazo[1,2-a]pyrazine-2-carboxamide

Descripción general

Descripción

Imidazo[1,2-a]pyrazine-2-carboxamide is a heterocyclic compound that has gained significant attention in scientific research due to its unique chemical properties. This molecule is composed of an imidazole ring fused with a pyrazine ring, with a carboxamide functional group attached to the pyrazine ring. Imidazo[1,2-a]pyrazine-2-carboxamide has been synthesized using various methods, and its usefulness in scientific research has been explored in a variety of applications.

Aplicaciones Científicas De Investigación

Versatile Scaffold in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine-2-carboxamide serves as a versatile scaffold in organic synthesis and drug development. It has shown multifarious biological activity, making it a focus of significant interest in scientific research. This compound's utility is mainly due to the pattern and position of its substitution, which offers a wide range of possibilities for future developments (Goel, Luxami, & Paul, 2015).

Synthesis and Antimicrobial Activity

Recent advancements include the green synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives. These compounds have been synthesized under microwave irradiation conditions and have exhibited promising antimicrobial activity (Jyothi & Madhavi, 2019).

Anticancer Applications

Imidazo[1,2-a]pyrazine-2-carboxamide derivatives have been explored for their anticancer properties. Novel inhibitors based on this compound have shown cytotoxic effects on various cancer cell lines. The imidazo[1,2-a]pyrazine template has been redesigned to improve activity against cancer (Myadaraboina et al., 2010).

Inhibitor of Aurora Kinases

This compound has also been identified as a potent inhibitor of Aurora kinases, with efficacy demonstrated in human tumor xenograft mouse models. This highlights its potential in cancer therapeutics (Yu et al., 2010).

Synthesis in Green Solvent

Efficient access to imidazo[1,2-a]pyrazines has been achieved via catalyst-free annulation reaction under microwave irradiation in a green solvent. This method is environmentally friendly and allows the introduction of structural diversity (Rao et al., 2018).

Selectivity and Potency Switch in Kinase Inhibition

Imidazo[1,2-a]pyrazine-2-carboxamide derivatives have shown a switch in potency between different kinases, which is important for designing targeted therapeutic agents (Meng et al., 2013).

Docking and Biological Evaluation

These compounds have also undergone extensive docking and biological evaluation, revealing significant potential in various pharmacological applications. The studies include antioxidant andanti-diabetic activity assessments, suggesting the versatility of imidazo[1,2-a]pyrazine-2-carboxamide derivatives in medicinal chemistry (Prashanthi et al., 2016).

Oral Bioavailability and Efficacy in Cancer Models

Further research has led to the discovery of orally bioavailable imidazo[1,2-a]pyrazine Aurora inhibitors with significant efficacy in in vivo tumor models. This underlines the potential of these compounds for oral administration in cancer treatment (Yu et al., 2018).

Antimycobacterial Lead Series

Imidazo[1,2-a]pyrazine-2-carboxamide has also been recognized as a novel antimycobacterial lead. The compound exhibits selective inhibition of Mycobacterium tuberculosis, presenting a promising avenue for tuberculosis treatment (Ramachandran et al., 2013).

Phosphodiesterase 10A (PDE10A) Inhibitor

These compounds have been optimized as inhibitors of phosphodiesterase 10A (PDE10A), with potential applications in treating schizophrenia. This includes the in vitro and in vivo pharmacokinetic and pharmacodynamic evaluations leading to preclinical models of psychosis (Bartolomé-Nebreda et al., 2015).

Palladium-Catalyzed Functionalization

An efficient palladium-catalyzed functionalization of imidazo[1,2-a]pyrazines has been developed. This method is crucial for designing biologically relevant compounds and involves selective functionalization at key positions of the molecule (Gembus et al., 2012).

Propiedades

IUPAC Name |

imidazo[1,2-a]pyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4O/c8-7(12)5-4-11-2-1-9-3-6(11)10-5/h1-4H,(H2,8,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCUIZZPOVQWUGF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C=N1)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50506486 | |

| Record name | Imidazo[1,2-a]pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Imidazo[1,2-a]pyrazine-2-carboxamide | |

CAS RN |

77124-59-5 | |

| Record name | Imidazo[1,2-a]pyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50506486 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

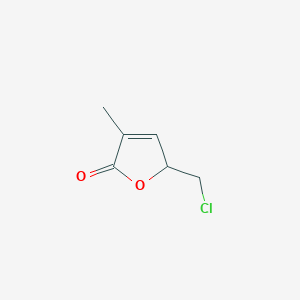

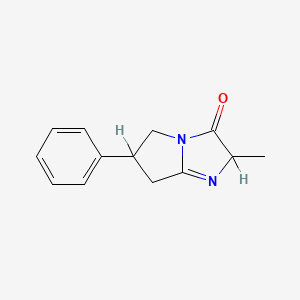

![2H-pyrano[2,3-c]pyridine](/img/structure/B3357956.png)

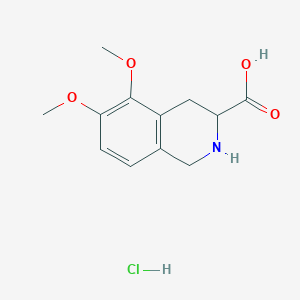

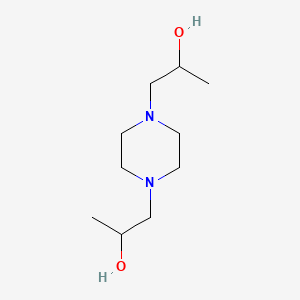

![Pyrido[3,4-e]-1,2,4-triazine](/img/structure/B3357959.png)

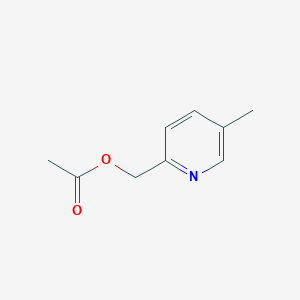

![Methyl 7-azabicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B3357986.png)